3-Amino-6-chloropyridazin-4-ol
Overview
Description
3-Amino-6-chloropyridazin-4-ol is an organic compound with the molecular formula C4H4ClN3O It is a derivative of pyridazine, featuring an amino group at the third position, a chlorine atom at the sixth position, and a hydroxyl group at the fourth position on the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Amino-6-chloropyridazin-4-ol involves the reaction of 3,6-dichloropyridazine with ammonia. The reaction typically takes place in a suitable solvent at temperatures ranging from 30°C to 180°C. The reaction conditions can be adjusted to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent quality and high purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloropyridazin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The amino and hydroxyl groups can engage in condensation reactions with aldehydes or ketones to form imines or oximes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of polar solvents and moderate temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Amino-6-chloropyridazin-4-ol has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of novel materials with unique electronic or optical properties.
Biological Research: It is employed in studies investigating the biological activity of pyridazine derivatives and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Amino-6-chloropyridazin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups on the pyridazine ring play a crucial role in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-chloropyridazine: Similar in structure but lacks the hydroxyl group at the fourth position.
3-Amino-4-bromo-6-chloropyridazine: Contains a bromine atom instead of a hydroxyl group at the fourth position.
6-Chloro-4-methylpyridazin-3-amine: Features a methyl group instead of an amino group at the third position
Uniqueness
3-Amino-6-chloropyridazin-4-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyridazine ring.
Properties
IUPAC Name |
3-amino-6-chloro-1H-pyridazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-3-1-2(9)4(6)8-7-3/h1H,(H2,6,8)(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMCGNGRWOTGKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C(C1=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361947-75-2 | |
Record name | 3-amino-6-chloropyridazin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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